molecular formula C49H30N6Na6O23S6 B1141301 NF 279 CAS No. 202983-32-2

NF 279

Cat. No. B1141301
CAS RN: 202983-32-2
M. Wt: 1401.1
InChI Key:
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Description

NF 279 is a compound extensively studied in the field of chemistry, particularly focusing on its synthesis, molecular structure, and various properties.

Synthesis Analysis

The synthesis of this compound and similar compounds involves complex chemical reactions and processes. Studies such as those by Eremets et al. (2004) and Riley et al. (2007) have explored the synthesis of nitrogen-based compounds under high temperatures and pressures, which might offer insights into similar methods for this compound synthesis (Eremets et al., 2004) (Riley, Op't Holt, & Merz, 2007).

Molecular Structure Analysis

Research on molecular structures, such as those conducted by Diercks and Yaghi (2017), provides insights into the molecular assembly and structure of compounds like this compound (Diercks & Yaghi, 2017).

Chemical Reactions and Properties

The chemical reactions and properties of this compound can be inferred from studies like those by Ikeda, Toganoh, and Furuta (2007), who examined the synthesis, reactivity, and properties of related compounds (Ikeda, Toganoh, & Furuta, 2007).

Physical Properties Analysis

Research such as that by Needham, Wei, and Seybold (1988) provides a comprehensive analysis of the physical properties of molecular compounds, which is relevant for understanding this compound (Needham, Wei, & Seybold, 1988).

Chemical Properties Analysis

The chemical properties of this compound can be explored through studies like that by Wu and Schultz (2009), who discuss the synthesis and properties of molecules with defined chemical characteristics (Wu & Schultz, 2009).

Mechanism of Action

Target of Action

NF 279 is a potent and selective antagonist of the P2X1 receptor . The P2X1 receptor is a subtype of P2X, a family of receptors for ATP. This receptor plays a significant role in various physiological and pathological processes, including inflammation and pain signaling.

Mode of Action

This compound interacts with its target, the P2X1 receptor, by binding to it and inhibiting its function . This interaction results in the blockade of the receptor’s activity, preventing the downstream effects usually triggered by the activation of the P2X1 receptor.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purinergic signaling pathway, specifically the P2X1 receptor-mediated responses. By inhibiting the P2X1 receptor, this compound disrupts the normal signaling process, potentially leading to changes in cellular responses to stimuli .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability and therapeutic potential

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of P2X1 receptor-mediated responses. This can lead to changes in cellular signaling and responses to stimuli, potentially impacting various physiological and pathological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the physical and chemical conditions in the body, such as pH, temperature, and the presence of other molecules. Additionally, factors such as genetic variations and the presence of other diseases or conditions can also influence the action of this compound

properties

IUPAC Name

hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H36N6O23S6.6Na/c56-45(50-29-9-1-27(2-10-29)47(58)54-37-17-19-39(81(67,68)69)35-21-33(79(61,62)63)23-41(43(35)37)83(73,74)75)25-5-13-31(14-6-25)52-49(60)53-32-15-7-26(8-16-32)46(57)51-30-11-3-28(4-12-30)48(59)55-38-18-20-40(82(70,71)72)36-22-34(80(64,65)66)24-42(44(36)38)84(76,77)78;;;;;;/h1-24H,(H,50,56)(H,51,57)(H,54,58)(H,55,59)(H2,52,53,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78);;;;;;/q;6*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMCMLNRWDKUDB-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=C(C=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H30N6Na6O23S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1401.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does NF279 interact with P2X1 receptors?

A2: NF279 acts as a potent and selective antagonist of P2X1 receptors, effectively blocking their activation by ATP. This interaction prevents the influx of cations like calcium, ultimately inhibiting downstream signaling pathways associated with P2X1 receptor activation. [, ]

Q2: Does NF279 exhibit any agonistic activity on P2X1 receptors?

A3: While primarily classified as an antagonist, some studies suggest that NF279 may exert partial agonistic effects on P2X1 receptors under certain conditions, particularly at lower concentrations. []

Q3: Does NF279 interact with other P2X receptor subtypes?

A4: Yes, NF279 has been shown to inhibit other P2X receptor subtypes, including P2X2, P2X3, and P2X7, although its potency and selectivity for these subtypes are lower compared to P2X1. [, , ]

Q4: Does NF279 interact with targets beyond P2X receptors?

A5: Research suggests that NF279 can also affect non-purinergic targets. For instance, it has been shown to interfere with HIV-1 fusion by blocking virus-coreceptor interactions, specifically by antagonizing the signaling function of chemokine receptors CCR5 and CXCR4. [] Furthermore, NF279 can inhibit the binding of TIMP-3 to LRP1, increasing extracellular TIMP-3 levels and offering potential for treating osteoarthritis. []

Q5: What are the downstream effects of NF279-mediated P2X1 receptor antagonism in a physiological context?

A6: NF279's actions are context-dependent. For example, in the context of HIV-1 infection, NF279 inhibits viral fusion and replication. [, ] In the renal system, NF279 has been shown to inhibit pressure-induced afferent arteriolar autoregulatory responses by blocking P2X1 receptors on preglomerular microvascular smooth muscle cells. [, , ]

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